N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Descripción
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCZTGCBXRBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(pyridin-3-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide
Uniqueness
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Actividad Biológica
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a BCL-2 inhibitor. This article explores its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C14H18N2O2S
- Molecular Weight : 282.37 g/mol
- IUPAC Name : N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide functions primarily as an inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is known for its role in regulating apoptosis, and its inhibition can lead to increased cell death in cancerous cells. This property makes the compound a candidate for therapeutic applications in oncology.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 6.0 | Triggers caspase activation |
These findings suggest that the compound's mechanism involves the activation of apoptotic pathways, which could be further explored for cancer treatment.
Case Studies
-
Study on MCF-7 Cells :
A study demonstrated that N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide significantly reduced cell viability in MCF-7 cells by promoting apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP. -
Combination Therapy :
In another study, the compound was tested in combination with standard chemotherapeutic agents like doxorubicin. The results indicated a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 12 hours |
| Metabolism | Hepatic via CYP enzymes |
| Toxicity | Low at therapeutic doses |
These parameters indicate a favorable profile for further development as a therapeutic agent.
Q & A
Q. What synthetic methodologies are recommended for N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with pyrrolidine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to form the sulfonamide intermediate.
- Amide Coupling : Coupling the intermediate with 3-(aminomethyl)pyridine using carbodiimide activators (e.g., EDCI/HOBt) in DMF at room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Optimization focuses on solvent polarity (DMF for solubility), temperature control to minimize side reactions, and catalytic efficiency via reagent stoichiometry adjustments .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (400–600 MHz, DMSO-d6 or CDCl3) verifies proton environments (e.g., pyridyl CH at δ 8.5–9.0 ppm) and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak ([M+H]+) with <2 ppm error.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95%).
- X-ray Crystallography : For crystalline samples, SHELXL refines bond lengths/angles, with data deposited in the Cambridge Structural Database (CSD) .
Q. How do the functional groups in this compound influence its reactivity and derivatization potential?
- Sulfonamide : Undergoes nucleophilic substitution (e.g., with amines at 60°C in DMF) or hydrolysis under acidic conditions (H2SO4, reflux).
- Benzamide : Participates in condensation reactions (e.g., with hydrazines to form hydrazides) or reduction (LiAlH4 to amine).
- Pyridine : Supports electrophilic substitution (e.g., bromination using Br2/AcOH) or coordination to metal catalysts in cross-coupling reactions .
Advanced Research Questions
Q. How can crystallographic data and computational modeling resolve conformational ambiguities in this compound?
- X-ray Diffraction : Single-crystal analysis with SHELXL determines torsional angles (e.g., between benzamide and pyridine rings), identifying bioactive conformers. CSD comparisons reveal prevalence of planar vs. twisted geometries in analogous sulfonamides .
- Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) predict energetically favorable conformers and electronic properties (e.g., dipole moments influencing solubility) .
Q. What strategies address contradictions in biological activity data across assay platforms?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) to differentiate target-specific vs. off-target effects.
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or lipid-based formulations to mitigate aggregation in cell-based assays.
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to harmonize IC50 values from disparate studies .
Q. How are structure-activity relationship (SAR) studies designed to enhance pharmacokinetic properties?
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl or morpholine groups) on the pyrrolidine ring to reduce LogP (measured via shake-flask method).
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
- In Vivo PK : Administer lead compounds to rodents (IV/PO) to calculate bioavailability (%F) and half-life (t1/2) .
Q. What computational methods predict target engagement and binding dynamics?
- Molecular Docking : AutoDock Vina or Glide docks the compound into homology models of target proteins (e.g., kinases), prioritizing poses with hydrogen bonds to the sulfonamide oxygen.
- Molecular Dynamics (MD) : Simulations (GROMACS/AMBER) over 100 ns trajectories assess binding stability, with RMSD/RMSF metrics quantifying conformational flexibility.
- Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of substituents (e.g., pyridine vs. pyrazine) to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
